Cas no 98991-08-3 (Benzene,2-iodo-1-methoxy-3-nitro-)
Benzene,2-iodo-1-methoxy-3-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzene,2-iodo-1-methoxy-3-nitro-
- 2-iodo-1-methoxy-3-nitrobenzene
- BS-52088
- CS-0098508
- 2-Iodo-1-methoxy-3-nitrobenzene #
- MFCD11656709
- 2-IODO-1-METHOXY-3-NITRO-BENZENE
- AKOS027379901
- 2-Iodo-3-methoxynitrobenzene
- DTXSID00347649
- 2-Iodo-3-nitroanisole
- 98991-08-3
- IJNNDGXIXMHYOG-UHFFFAOYSA-N
- STL450378
-
- MDL: MFCD11656709
- Inchi: 1S/C7H6INO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3
- InChI Key: IJNNDGXIXMHYOG-UHFFFAOYSA-N
- SMILES: IC1C(=CC=CC=1OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 278.93924g/mol
- Monoisotopic Mass: 278.93924g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 55Ų
Benzene,2-iodo-1-methoxy-3-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013033447-250mg |
2-Iodo-3-nitroanisole |
98991-08-3 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A013033447-500mg |
2-Iodo-3-nitroanisole |
98991-08-3 | 97% | 500mg |
$863.90 | 2023-08-31 | |
| Alichem | A013033447-1g |
2-Iodo-3-nitroanisole |
98991-08-3 | 97% | 1g |
$1475.10 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1055570-25g |
2-iodo-1-methoxy-3-nitrobenzene |
98991-08-3 | 95% | 25g |
$680 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169148-250mg |
2-Iodo-1-methoxy-3-nitrobenzene |
98991-08-3 | 98% | 250mg |
¥42 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169148-1g |
2-Iodo-1-methoxy-3-nitrobenzene |
98991-08-3 | 98% | 1g |
¥96.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169148-5g |
2-Iodo-1-methoxy-3-nitrobenzene |
98991-08-3 | 98% | 5g |
¥557.00 | 2024-04-23 | |
| Ambeed | A272369-250mg |
2-Iodo-1-methoxy-3-nitrobenzene |
98991-08-3 | 97% | 250mg |
$12.0 | 2025-04-14 | |
| Ambeed | A272369-1g |
2-Iodo-1-methoxy-3-nitrobenzene |
98991-08-3 | 97% | 1g |
$17.0 | 2025-04-14 | |
| Ambeed | A272369-5g |
2-Iodo-1-methoxy-3-nitrobenzene |
98991-08-3 | 97% | 5g |
$65.0 | 2025-04-14 |
Benzene,2-iodo-1-methoxy-3-nitro- Suppliers
Benzene,2-iodo-1-methoxy-3-nitro- Related Literature
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Additional information on Benzene,2-iodo-1-methoxy-3-nitro-
Introduction to Benzene,2-iodo-1-methoxy-3-nitro- (CAS No. 98991-08-3)
Benzene,2-iodo-1-methoxy-3-nitro- (CAS No. 98991-08-3) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various synthetic pathways and applications. The presence of both iodine and nitro substituents, along with a methoxy group, makes it a versatile intermediate in the synthesis of more complex molecules.
The structure of Benzene,2-iodo-1-methoxy-3-nitro- is highly intriguing due to its aromatic nature and the electronic effects induced by the substituents. The iodo group at the 2-position enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental in constructing biaryl compounds. These biaryl structures are prevalent in many pharmaceuticals and agrochemicals, highlighting the importance of this compound as a building block.
The methoxy group at the 1-position influences the electronic distribution across the benzene ring, making it more nucleophilic at certain positions. This characteristic is particularly useful in electrophilic aromatic substitution reactions, where the methoxy group can act as a directing group. The nitro group at the 3-position introduces a strong electron-withdrawing effect, which further modulates the reactivity of the ring. This combination of substituents makes Benzene,2-iodo-1-methoxy-3-nitro- an excellent candidate for diverse synthetic transformations.
In recent years, there has been a surge in research focused on developing novel methodologies for constructing complex molecular architectures. Benzene derivatives have been extensively studied due to their prevalence in natural products and pharmaceuticals. The compound Benzene,2-iodo-1-methoxy-3-nitro-, with its unique substitution pattern, has been employed in several cutting-edge synthetic strategies.
One notable application of Benzene,2-iodo-1-methoxy-3-nitro-, particularly highlighted in recent studies, is its use as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop new pathways for constructing heterocyclic compounds, which are known for their pharmacological properties. For instance, studies have demonstrated its utility in generating substituted quinolines and isoquinolines, which are key scaffolds in many drugs targeting various diseases.
The pharmaceutical industry has been particularly interested in exploring new derivatives of Benzene,2-iodo-1-methoxy-3-nitro-. By modifying its structure through further functionalization, scientists aim to uncover novel compounds with enhanced therapeutic potential. The compound's ability to undergo multiple transformations allows for the creation of a wide array of analogs, each with distinct properties that can be optimized for specific applications.
Moreover, the agrochemical sector has also recognized the value of Benzene derivatives like Benzene,2-iodo-1-methoxy-3-nitro-. Its structural features make it suitable for synthesizing advanced pesticides and herbicides that are more effective and environmentally friendly. The ability to fine-tune its properties through chemical modifications opens up possibilities for developing next-generation agrochemicals that meet global demand while adhering to stringent environmental standards.
The synthesis of Benzene derivatives often involves multi-step processes that require careful optimization to achieve high yields and purity. Advances in catalytic systems have significantly improved these synthetic routes. For example, transition metal-catalyzed cross-coupling reactions have become more efficient and scalable, enabling the large-scale production of complex benzene derivatives like Benzene,2-iodo-1-methoxy-3-nitro-. These advancements not only enhance productivity but also reduce costs associated with synthesis.
Recent research has also focused on green chemistry principles to minimize waste and environmental impact during synthesis. Techniques such as solvent-free reactions and biocatalysis have been explored to develop more sustainable methods for producing benzene derivatives like Benzene,2, iodо,1, methoxy,3, nitро-. These innovations align with global efforts to promote sustainable chemical manufacturing practices.
The versatility of Benzene,2, iodо,1, methoxy,3, nitро-, as demonstrated by its diverse applications in pharmaceuticals and agrochemicals, underscores its importance as a key intermediate in modern chemistry. Its unique structural features enable a wide range of synthetic possibilities, making it an invaluable tool for researchers aiming to develop novel molecules with significant societal benefits.
As research continues to evolve,the demand for specialized compounds like Benzene,2, iodо,1, methoxy,3, nitро-will likely increase. Ongoing studies aim to uncover new applications and improve synthetic methodologies further,ensuring that this compound remains at the forefront of chemical innovation across multiple industries.
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